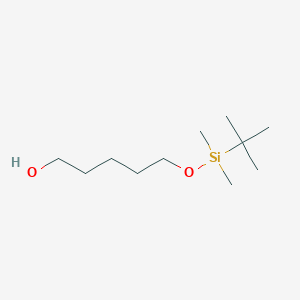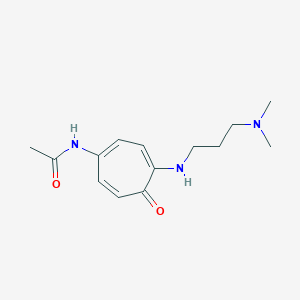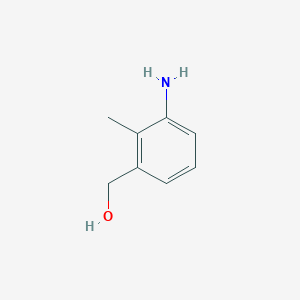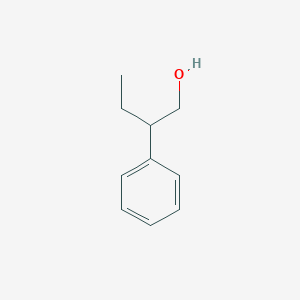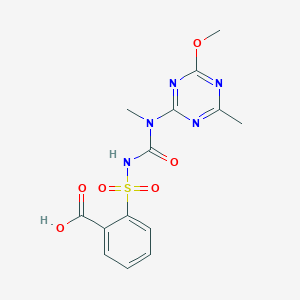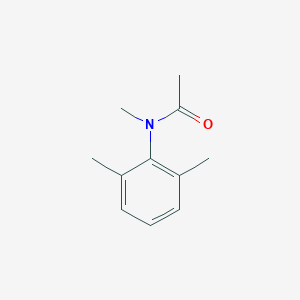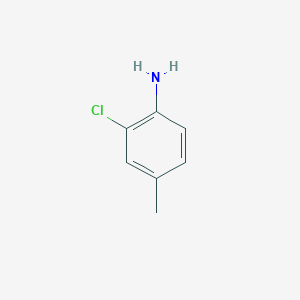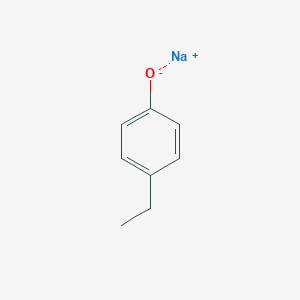
Phenol, 4-ethyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-ethyl-, sodium salt is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as sodium p-ethylphenolate and has been synthesized using different methods.
Mécanisme D'action
Sodium p-ethylphenolate acts as a nucleophile due to the presence of the phenolate ion. It can react with electrophiles such as alkyl halides to form alkylated derivatives. In addition, it can coordinate with transition metals to form coordination complexes. The mechanism of action of sodium p-ethylphenolate depends on the specific application and the reaction conditions.
Effets Biochimiques Et Physiologiques
Sodium p-ethylphenolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and has been used as a preservative in cosmetic products. Further studies are needed to determine its potential toxicity and adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium p-ethylphenolate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. In addition, it can be used as a mild base in organic synthesis reactions. However, sodium p-ethylphenolate has some limitations. It is highly hygroscopic and can absorb moisture from the air, which can affect its reactivity. Furthermore, it can react with acidic compounds and decompose under certain conditions.
Orientations Futures
There are several future directions for the use of sodium p-ethylphenolate in scientific research. It has potential applications in the development of new catalysts, ligands, and stabilizers for various chemical reactions. Furthermore, it can be used as a starting material for the synthesis of new pharmaceuticals. Further studies are needed to determine its potential applications in different fields and to optimize its synthesis and reactivity.
Conclusion:
In conclusion, sodium p-ethylphenolate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its scientific research applications. Further studies are needed to determine its biochemical and physiological effects and to optimize its use in lab experiments. Sodium p-ethylphenolate has several advantages and limitations, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Sodium p-ethylphenolate can be synthesized using different methods. One of the most common methods is the reaction of p-ethylphenol with sodium hydroxide. This reaction produces sodium p-ethylphenolate and water. The reaction is carried out under reflux conditions and requires careful handling due to the corrosive nature of sodium hydroxide.
Applications De Recherche Scientifique
Sodium p-ethylphenolate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. Furthermore, sodium p-ethylphenolate has been used as a corrosion inhibitor and as an intermediate in the production of pharmaceuticals.
Propriétés
Numéro CAS |
19277-91-9 |
|---|---|
Nom du produit |
Phenol, 4-ethyl-, sodium salt |
Formule moléculaire |
C8H9NaO |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES isomérique |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES canonique |
CCC1=CC=C(C=C1)[O-].[Na+] |
Autres numéros CAS |
19277-91-9 |
Numéros CAS associés |
123-07-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



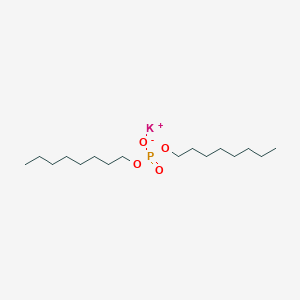
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
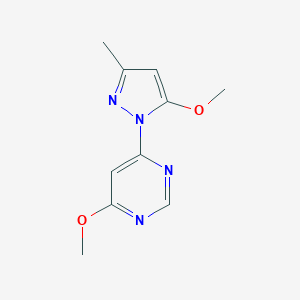
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

